molecular formula C18H20FNOS B5118601 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No. B5118601
M. Wt: 317.4 g/mol
InChI Key: LBFMLBOFCHDXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. This system is responsible for regulating various physiological processes, including appetite, mood, pain, and inflammation. FUB-APINACA has gained popularity among researchers due to its high potency and selectivity for the cannabinoid receptors.

Mechanism of Action

2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are predominantly expressed in the central nervous system and immune system, respectively. Activation of these receptors by 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide leads to the modulation of various physiological processes, including pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in laboratory experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system, which is difficult to achieve with natural cannabinoids such as THC. However, one of the main limitations of using 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its potential for abuse and dependence, which can pose ethical and safety concerns in laboratory settings.

Future Directions

There are several future directions for research on 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One potential area of investigation is its use as a potential therapeutic agent in various medical conditions such as chronic pain and neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide on the endocannabinoid system and its potential for abuse and dependence. Finally, there is a need for the development of more selective and safer synthetic cannabinoids that can be used in laboratory experiments and potentially in clinical settings.

Synthesis Methods

2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. This produces 4-fluorobenzylthioacetamide, which is then reacted with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to yield 2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide.

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-anxiety effects in animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNOS/c1-13(2)15-5-9-17(10-6-15)20-18(21)12-22-11-14-3-7-16(19)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFMLBOFCHDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide

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